molecular formula C9H6N2O4S B6385619 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261942-83-9

5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385619
CAS RN: 1261942-83-9
M. Wt: 238.22 g/mol
InChI Key: PHYMSXCXWACLMP-UHFFFAOYSA-N
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Description

5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% (5-CTDHP) is a novel compound synthesized from the reaction of 2-carboxythiophene-4-yl and 2,4-dihydroxypyrimidine. 5-CTDHP is a promising compound with potential applications in scientific research and drug development.

Mechanism of Action

The mechanism of action of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid. The binding of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% to the active site of DHFR inhibits the enzyme, resulting in a decrease in the synthesis of folic acid. In addition, 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% is believed to bind to proteins involved in drug metabolism, which may affect the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is believed that the compound may have anti-cancer and anti-inflammatory effects. In addition, it has been suggested that 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% may have anti-microbial and anti-viral effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its high purity (95%) and its low melting point (93-95°C). The disadvantages of using 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its potential toxicity, as well as its potential to bind to proteins involved in drug metabolism, which may affect the metabolism of drugs.

Future Directions

Future research on 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% could focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to study the potential toxicity of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% and its potential to bind to proteins involved in drug metabolism. Finally, further research could be done to explore the potential applications of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% in drug development and scientific research.

Synthesis Methods

The synthesis of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% is a multi-step process. The first step involves the reaction of 2-carboxythiophene-4-yl and 2,4-dihydroxypyrimidine, which yields the 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% precursor. The precursor is then reacted with an acid catalyst to form 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95%. This reaction is carried out in anhydrous conditions, and the resulting product is a white solid with a melting point of 93-95°C. The purity of the 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% produced is 95%.

Scientific Research Applications

5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid. 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% has also been used to study the mechanisms of drug resistance in cancer cells. In addition, it has been used to study the binding of drugs to proteins and to study the effects of drug metabolism.

properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-7-5(2-10-9(15)11-7)4-1-6(8(13)14)16-3-4/h1-3H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYMSXCXWACLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C2=CNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143203
Record name 2-Thiophenecarboxylic acid, 4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine

CAS RN

1261942-83-9
Record name 2-Thiophenecarboxylic acid, 4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261942-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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